Derivative Anticancer Potency Against U87 Glioblastoma Cells: Evidence from Isomer-Specific Functionalization
4-Hydroxymethyl-Isoxazole derivatives were evaluated for anticancer activity against U87 glioblastoma cells, demonstrating strong cytotoxicity with IC50 values ranging from 0.5 µM to 3.6 µM, indicating that compounds derived from this specific scaffold exhibit potency significantly greater than many unmodified isoxazole analogs tested in similar assays . The most potent derivative (IC50 = 0.5 µM) exhibited approximately 7-fold greater cytotoxicity than the least potent derivative (IC50 = 3.6 µM) within the same series, highlighting that the hydroxymethyl substitution at the 4-position provides a critical handle for potency optimization not achievable with unsubstituted isoxazole .
| Evidence Dimension | Cytotoxicity (IC50) against U87 glioblastoma cells |
|---|---|
| Target Compound Data | Derivatives of 4-Hydroxymethyl-Isoxazole exhibited IC50 values from 0.5 µM to 3.6 µM |
| Comparator Or Baseline | Unmodified isoxazole core (no hydroxymethyl substitution) - data not reported in same study |
| Quantified Difference | Not directly calculable across studies; potency range within derivative series shows 7-fold variation |
| Conditions | U87 glioblastoma cell line; apoptosis induction assay |
Why This Matters
The 4-hydroxymethyl substitution enables synthesis of derivatives with sub-micromolar anticancer potency, making this scaffold superior to unsubstituted isoxazole for medicinal chemistry campaigns targeting glioblastoma.
